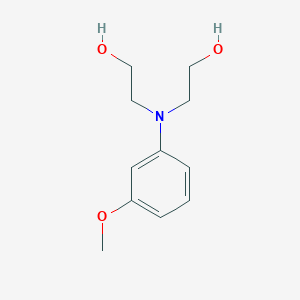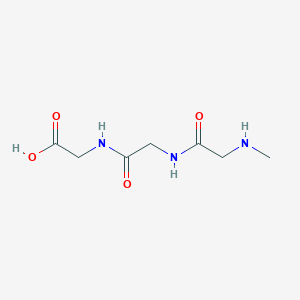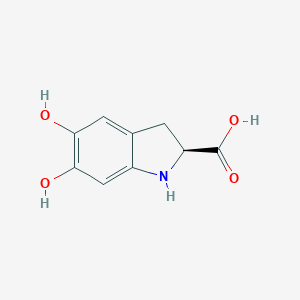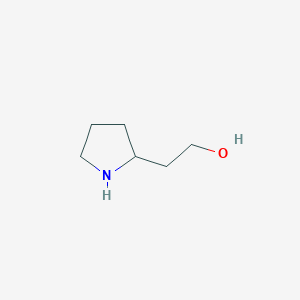
2-吡咯烷基乙醇
描述
2-Pyrrolidineethanol is a chemical compound with the molecular formula C₆H₁₁NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes .
科学研究应用
2-Pyrrolidineethanol has a wide range of applications in scientific research:
生化分析
Biochemical Properties
It is also used as a chiral auxiliary in asymmetric synthesis and a chiral ligand in asymmetric catalysis
Cellular Effects
Derivatives of pyrrolidin-2-one, a similar compound, have been found to exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, and antitumor activities .
Molecular Mechanism
It is known that pyrrolidin-2-one derivatives can induce prominent pharmaceutical effects , suggesting that 2-Pyrrolidineethanol may have similar properties.
准备方法
Synthetic Routes and Reaction Conditions
2-Pyrrolidineethanol can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Reactants: Pyrrolidine and ethylene oxide.
Conditions: Basic conditions, often using sodium hydroxide or potassium hydroxide as the base.
Industrial Production Methods
In industrial settings, the production of 2-Pyrrolidineethanol may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-Pyrrolidineethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinone derivatives, while substitution reactions can introduce various alkyl or acyl groups .
作用机制
The mechanism of action of 2-Pyrrolidineethanol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: A lactam derivative with similar structural features.
Pyrrolidine-2,5-dione: Another related compound with a five-membered ring structure.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
2-Pyrrolidineethanol is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields .
属性
IUPAC Name |
2-pyrrolidin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-5-3-6-2-1-4-7-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXVADSBLRIAIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941163 | |
| Record name | 2-(Pyrrolidin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19432-88-3 | |
| Record name | 2-Pyrrolidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19432-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine-2-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019432883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Pyrrolidin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine-2-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structure of 2-Pyrrolidineethanol and are there different isomeric forms?
A1: 2-Pyrrolidineethanol, also known as 1-(2-Hydroxyethyl)pyrrolidine, has the molecular formula C6H13NO. It exists as four stereoisomers due to the presence of two chiral centers within the molecule. These isomers are: (2R)-2-Pyrrolidineethanol, (2S)-2-Pyrrolidineethanol, (2R,2'R)-2-Pyrrolidineethanol, and (2S,2'S)-2-Pyrrolidineethanol. []
Q2: Has the synthesis of specific isomers of 2-Pyrrolidineethanol been reported in the literature?
A2: Yes, the synthesis and absolute configuration of clemastine and its isomers, including the separation of the four optically active isomers of 2-[2-(p-chloro-α-methyl-=-phenylbenzyloxy)ethyl]-1-methylpyrrolidine, have been described. The absolute configuration was established by degradation to (R)- and (S)-1-methyl-2-pyrrolidineethanol. []
Q3: Are there any studies on the potential genetic effects of 2-Pyrrolidineethanol?
A3: A study investigated the aneuploidy induction potential of various solvent compounds in Saccharomyces cerevisiae. While structurally related compounds like 1-methyl-2-pyrrolidinone and 2-pyrrolidinone induced aneuploidy, 2-pyrrolidineethanol did not exhibit this effect. []
Q4: Are there research efforts focused on exploring the synthesis of 1-methyl-2-pyrrolidineethanol?
A4: Yes, there have been investigations into the synthesis of 1-methyl-2-pyrrolidineethanol, as evidenced by the title of a research paper focusing on this specific pyrrolidine derivative. []
Q5: What are the applications of 2-pyrrolidineethanol in a research setting?
A5: While the provided abstracts do not explicitly detail specific applications of 2-pyrrolidineethanol, its use as a building block or intermediate in organic synthesis is plausible. For instance, the synthesis of clemastine isomers, where (R)- and (S)-1-methyl-2-pyrrolidineethanol played a role in establishing absolute configuration, highlights its utility in synthetic chemistry. [] Furthermore, its structural similarity to other pyrrolidine derivatives investigated for aneuploidy induction suggests potential applications in genetic studies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


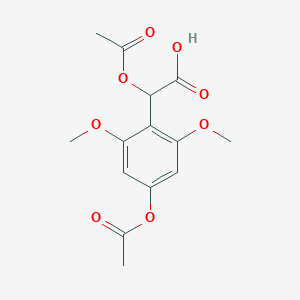
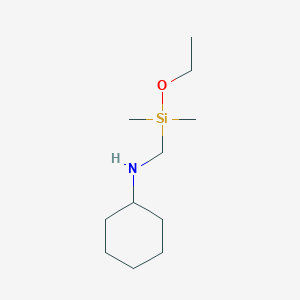
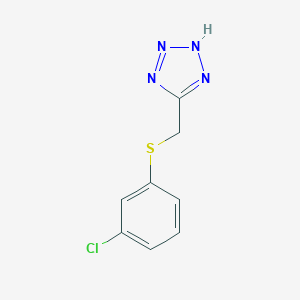
![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
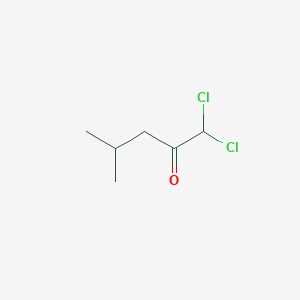
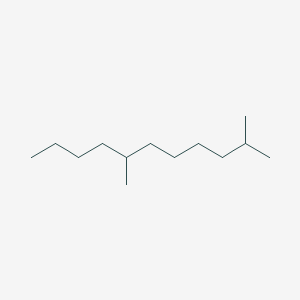
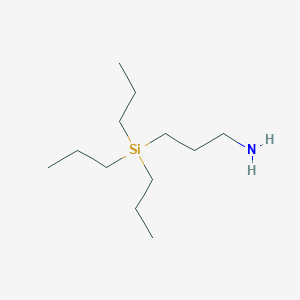

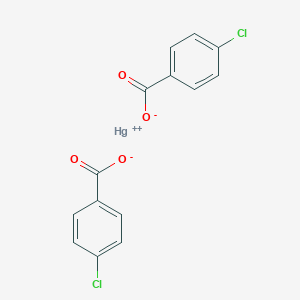
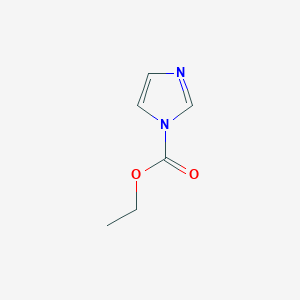
![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
